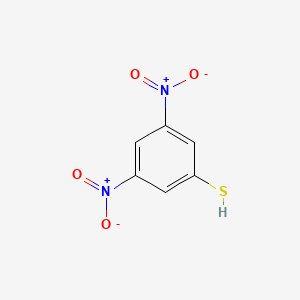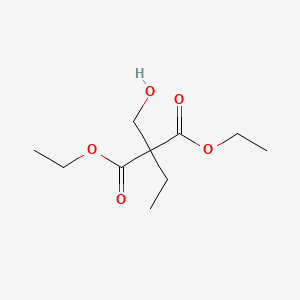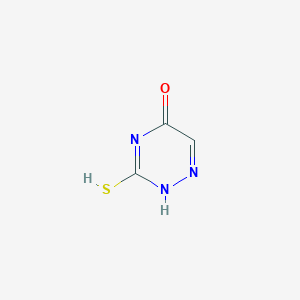
3-Hydroxydecanoic acid
Overview
Description
3-Hydroxydecanoic acid is a medium-chain fatty acid with the chemical formula C₁₀H₂₀O₃ It is a β-hydroxycarboxylic acid, characterized by a hydroxyl group attached to the third carbon of the decanoic acid chainIt has since been found in other natural sources, such as royal jelly .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxydecanoic acid can be synthesized through various methods. One approach involves the microbial production using genetically engineered strains of Pseudomonas putida. This method involves the expression of the tesB gene encoding thioesterase II, which leads to the production of this compound from dodecanoate as a sole carbon source . Another method involves the green synthesis from levoglucosenone, a cellulose-derived compound, through a seven-step synthetic pathway including Michael addition, Baeyer–Villiger oxidation, Bernet–Vasella reaction, and cross-metathesis homologation .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Recombinant strains of microorganisms, such as Pseudomonas putida, are cultivated to produce the compound. This method combines genetic engineering and microbial fermentation to achieve high yields and simplifies the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form decanoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield decanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form 3-chlorodecanoic acid.
Major Products:
Oxidation: Decanoic acid
Reduction: Decanol
Substitution: 3-Chlorodecanoic acid
Scientific Research Applications
3-Hydroxydecanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: The compound plays a role in the study of metabolic pathways and microbial biosynthesis.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Industry: this compound is used in the production of biodegradable polymers and biosurfactants
Mechanism of Action
The mechanism of action of 3-hydroxydecanoic acid involves its interaction with specific molecular targets. In plants, it activates pattern-triggered immunity through the homomerization of the LORE receptor, a pattern recognition receptor. This activation leads to the production of reactive oxygen species and other immune responses . In microbial systems, it can inhibit cell division and act as an antimitotic agent .
Comparison with Similar Compounds
10-Hydroxydecanoic acid: This compound is also a hydroxy fatty acid but with the hydroxyl group on the tenth carbon.
3-Hydroxybutyric acid: A shorter chain hydroxy acid, it is primarily known for its role in ketone body metabolism and has different metabolic and therapeutic implications compared to 3-hydroxydecanoic acid.
Uniqueness: this compound is unique due to its specific hydroxylation pattern and its role in both microbial and plant systems. Its ability to act as a biosurfactant and its involvement in immune signaling pathways highlight its distinct properties and applications.
Properties
IUPAC Name |
3-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-40-7 | |
| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864486 | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-26-3, 5561-87-5, 33044-91-6 | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myrmicacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H,2'H-[3,3'-Bichromene]-2,2'-dione](/img/structure/B7797055.png)










![1-[(2-Chlorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797142.png)
![1-[(4-Fluorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797144.png)
